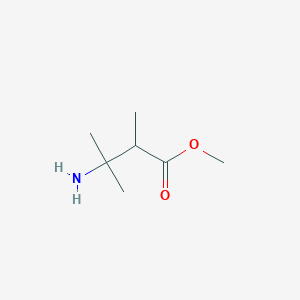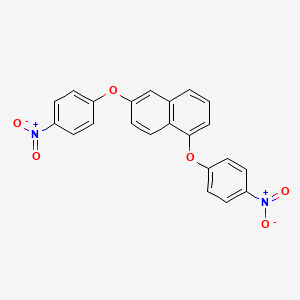![molecular formula C6H10O2S B8491256 1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B8491256.png)
1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid
Descripción general
Descripción
1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H10O2S It is a derivative of cyclopropanecarboxylic acid, where a methylthiomethyl group is attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be formed through the cyclopropanation of alkenes using diazo compounds or carbenes.
Introduction of the Methylthiomethyl Group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the cyclopropane ring is replaced by a methylthiomethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by functional group transformations under optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methylthiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methylthiomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclopropanecarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used in the study of cyclopropane ring chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The methylthiomethyl group can participate in nucleophilic and electrophilic reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylcyclopropanecarboxylic acid: Lacks the methylthiomethyl group, making it less reactive in certain chemical reactions.
Cyclopropanecarboxylic acid: The simplest derivative, without any substituents on the cyclopropane ring.
2-Methylcyclopropanecarboxylic acid: Has a methyl group at a different position, leading to different reactivity and properties.
Uniqueness
1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid is unique due to the presence of the methylthiomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H10O2S |
|---|---|
Peso molecular |
146.21 g/mol |
Nombre IUPAC |
1-(methylsulfanylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2S/c1-9-4-6(2-3-6)5(7)8/h2-4H2,1H3,(H,7,8) |
Clave InChI |
HSOAQEVFZVCXQW-UHFFFAOYSA-N |
SMILES canónico |
CSCC1(CC1)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Hydroxymethyl-4-Hydroxy-9H-pyrido[3,4-b]Indole](/img/structure/B8491180.png)


![2-[4-(2-Aminoethyl)-phenoxy]-isonicotinonitrile](/img/structure/B8491208.png)
![4H-PYRIDO[4,3-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B8491213.png)
![1h-Indazole-6-carboxamide,n-[3-(dimethylamino)propyl]-5-(4-fluorophenoxy)-1-(2-methylpropyl)-](/img/structure/B8491231.png)
![3-Bromo-9H-dipyrido[2,3-b;4',3'-d]pyrrol-5-ol](/img/structure/B8491244.png)


![5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8491278.png)


